3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
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Description
3-(1-(2-methoxyacetyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- A study by Prasath et al. (2015) detailed the ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group. These compounds, including ones similar to the chemical structure , were synthesized with high yields and characterized by spectroscopic methods and X-ray crystallography. The study also noted their anti-microbial properties, indicating potential applications in developing antimicrobial agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Biological Activities
- Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives to explore their antimicrobial activities. Their study showed that compounds with specific substitutions exhibited potent antimicrobial activity, suggesting the therapeutic potential of such derivatives in treating microbial infections (Ansari & Khan, 2017).
- Sarveswari et al. (2014) investigated a few derivatives of 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones for their antimicrobial and in silico antimalarial activities. The study identified compounds with potent antimalarial activity, highlighting the potential of such chemical structures in antimalarial drug development (Sarveswari, Vijayakumar, Siva, & Priya, 2014).
Chemical Properties and Applications
- El-Sonbati et al. (2016) synthesized Schiff base supramolecular complexes involving a similar pyrazoline structure and investigated their geometrical structures, thermal stability, and antimicrobial activity. This study contributes to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry (El-Sonbati, Diab, El‐Bindary, Mohamed, Morgan, Abou‐Dobara, & Nozha, 2016).
Properties
IUPAC Name |
3-[2-(2-methoxyacetyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-18-12-14-19(15-13-18)24-16-23(30-31(24)25(32)17-34-2)27-26(20-8-4-3-5-9-20)21-10-6-7-11-22(21)29-28(27)33/h3-15,24H,16-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBIRMFYARZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC)C3=C(C4=CC=CC=C4NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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